molecular formula C24H29N7O B6072196 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone

Cat. No.: B6072196
M. Wt: 431.5 g/mol
InChI Key: ARQFRNKRDZQOQA-UHFFFAOYSA-N
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Description

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone is a complex organic compound that features a unique combination of indole, pyrimidine, and piperazine moieties

Properties

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(2-methyl-2,3-dihydroindol-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-4-29-9-11-30(12-10-29)23-25-15-19(17(3)26-23)20-14-22(32)28-24(27-20)31-16(2)13-18-7-5-6-8-21(18)31/h5-8,14-16H,4,9-13H2,1-3H3,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQFRNKRDZQOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4C(CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring, and finally, the attachment of the piperazine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Pyrimidine Derivatives: Compounds like cytosine, thymine, and uracil, which are essential components of nucleic acids.

    Piperazine Derivatives: Compounds such as piperazine itself and its various substituted forms, used in pharmaceuticals.

Uniqueness

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4(3H)-pyrimidinone is unique due to its combination of three distinct moieties, each contributing to its overall properties and potential applications. This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for research and development.

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